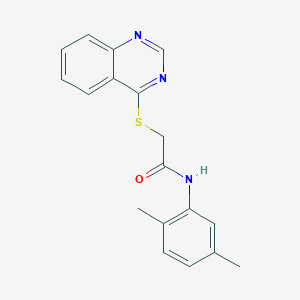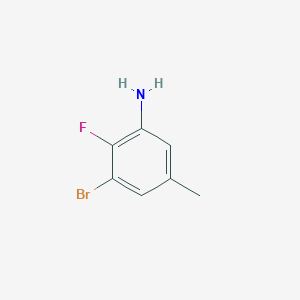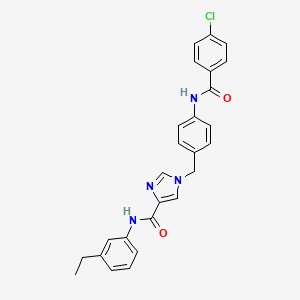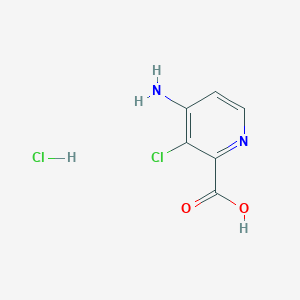
4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride
カタログ番号:
B2466952
CAS番号:
2247103-38-2
分子量:
209.03
InChIキー:
JCSDLFQMSDAFTQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is a chemical compound that is used as an important pharmaceutical and pesticide intermediate . It is a chloroaminoheterocyclic compound .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, 2-Chloropyridine in an acetic acid medium, heated to about 50 degrees Celsius, with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C6H5ClN2O2.ClH/c7-4-3 (8)1-2-9-5 (4)6 (10)11;/h1-2H, (H2,8,9) (H,10,11);1H .Chemical Reactions Analysis
This compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It can also synthesize N- (2-chloro-4-pyridyl)urea regulators that promote plant growth .Physical and Chemical Properties Analysis
The compound has a molecular weight of 209.03 . It is a powder at room temperature .科学的研究の応用
1. Antibacterial Applications
- 4-Amino-3-chloropyridine-2-carboxylic acid derivatives have shown potential as antibacterial agents. Egawa et al. (1984) synthesized compounds related to 4-Amino-3-chloropyridine-2-carboxylic acid and found them to have significant antibacterial activity, more active than some known antibiotics like enoxacin (Egawa et al., 1984).
2. Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) reported the synthesis of new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and demonstrated modest antimicrobial activity against various bacteria and fungi (Patel, Agravat & Shaikh, 2011).
3. Crystallography and Molecular Interactions
- Montis and Hursthouse (2012) explored the crystalline structures formed by co-crystallizations of substituted salicylic acids with 4-aminopyridine, providing insights into the molecular interactions and structure-activity relationships (Montis & Hursthouse, 2012).
4. Synthesis of Various Derivatives
- Hirose et al. (1982) worked on synthesizing naphthyridine carboxylic acids from 4-amino-2-chloropyridine, contributing to the development of novel compounds with potential antibacterial properties (Hirose et al., 1982).
5. Synthesis Improvement
- Song (2007) investigated the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, optimizing reaction conditions and improving yield and purity, which is significant for industrial and pharmaceutical applications (Song, 2007).
6. Coordination Compounds
- Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes with pyrrolidine-2-carboxylic acid, exploring their antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).
7. Chirality Assignment
- Yashima et al. (1997) demonstrated the use of phenylacetylenes bearing an amino group, including 4-pyridylacetylene and 2-pyridylacetylene, for chirality assignment of carboxylic acids, a crucial aspect in stereochemistry (Yashima et al., 1997).
Safety and Hazards
特性
IUPAC Name |
4-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-3(8)1-2-9-5(4)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDLFQMSDAFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxyl...
Cat. No.: B2466870
CAS No.: 726154-63-8
6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-...
Cat. No.: B2466871
CAS No.: 896839-14-8
ethyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulf...
Cat. No.: B2466873
CAS No.: 899988-88-6
4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZ...
Cat. No.: B2466877
CAS No.: 325734-27-8
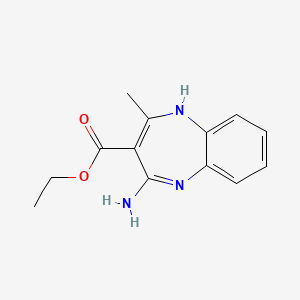
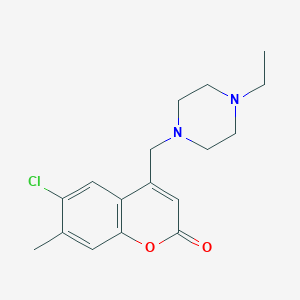
![ethyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2466873.png)
![4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2466877.png)
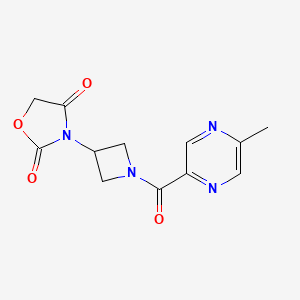
![N4,N4'-bis[(furan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2466879.png)
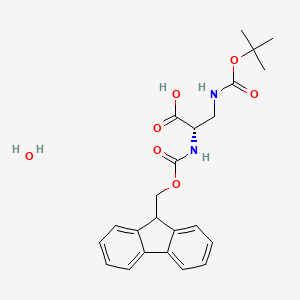
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)
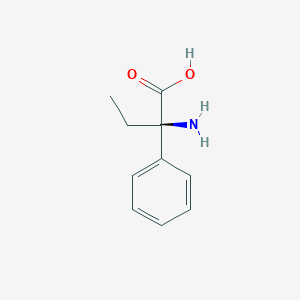
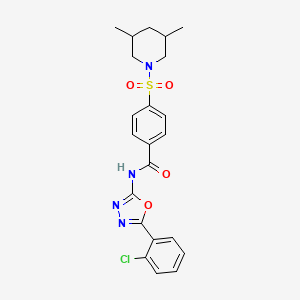
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
